molecular formula C33H62O6 B1683028 Tricaprina CAS No. 621-71-6

Tricaprina

Número de catálogo: B1683028
Número CAS: 621-71-6
Peso molecular: 554.8 g/mol
Clave InChI: LADGBHLMCUINGV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Mecanismo De Acción

El tridecanoato de glicerilo ejerce sus efectos principalmente a través de su hidrólisis a ácido tridecanoico, que luego puede participar en diversas vías metabólicas. Los ácidos grasos de cadena media derivados del tridecanoato de glicerilo se absorben y metabolizan rápidamente por el hígado, proporcionando una fuente rápida de energía. Este metabolismo rápido también influye en el metabolismo de los lípidos y puede tener varios efectos fisiológicos, como la reducción de la acumulación de lípidos en los tejidos .

Compuestos similares:

    Tridododecanoato de glicerilo: Otro triglicérido de cadena media con propiedades similares pero diferente longitud de cadena.

    Trimiristato de glicerilo: Un triglicérido con cadenas de ácidos grasos más largas, lo que da como resultado diferentes propiedades físicas y metabólicas.

Unicidad: El tridecanoato de glicerilo es único debido a su longitud de cadena específica, que proporciona un equilibrio entre la hidrofobicidad y la solubilidad. Este equilibrio afecta su punto de fusión, viscosidad e interacción con otras moléculas, lo que lo hace particularmente útil en diversas aplicaciones de investigación e industriales .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El tridecanoato de glicerilo se puede sintetizar mediante la esterificación de glicerol con ácido tridecanoico. La reacción típicamente implica calentar glicerol y ácido tridecanoico en presencia de un catalizador ácido, como el ácido sulfúrico, para facilitar el proceso de esterificación. La reacción se lleva a cabo bajo condiciones de reflujo para eliminar el agua formada durante la reacción, impulsando así la reacción hasta su finalización .

Métodos de producción industrial: En entornos industriales, el tridecanoato de glicerilo se produce utilizando un proceso de esterificación similar, pero a mayor escala. El proceso implica la agitación y el calentamiento continuos de los reactivos en grandes reactores. El uso de la destilación al vacío ayuda en la eliminación del agua y el ácido tridecanoico no reaccionado, lo que garantiza un alto rendimiento del producto deseado .

Tipos de reacciones:

Reactivos y condiciones comunes:

    Hidrólisis: Condiciones ácidas o básicas con agua.

    Oxidación: Agentes oxidantes fuertes como el permanganato de potasio o el ácido crómico.

Principales productos formados:

Comparación Con Compuestos Similares

    Glyceryl tridodecanoate: Another medium-chain triglyceride with similar properties but different chain length.

    Glyceryl trimyristate: A triglyceride with longer fatty acid chains, resulting in different physical and metabolic properties.

Uniqueness: Glyceryl tridecanoate is unique due to its specific chain length, which provides a balance between hydrophobicity and solubility. This balance affects its melting point, viscosity, and interaction with other molecules, making it particularly useful in various research and industrial applications .

Actividad Biológica

Tricaprin, a medium-chain triglyceride (MCT) derived from capric acid, has garnered attention for its potential therapeutic applications, particularly in the context of cardiovascular diseases such as triglyceride deposit cardiomyovasculopathy (TGCV). This article delves into the biological activity of tricaprin, highlighting its mechanisms of action, clinical studies, and implications for treatment.

Overview of Tricaprin

Tricaprin is composed of three molecules of capric acid (C10:0), a saturated fatty acid known for its rapid absorption and metabolism. Unlike long-chain fatty acids, MCTs like tricaprin are transported directly to the liver via the portal vein and are quickly oxidized for energy. This unique metabolic pathway allows tricaprin to serve as an alternative energy source, particularly in conditions where lipid metabolism is impaired.

Tricaprin's primary biological activity is its ability to facilitate myocardial lipolysis , which is crucial in conditions characterized by excessive triglyceride accumulation in cardiac tissues. The following mechanisms have been identified:

  • Enhanced Lipid Oxidation : Tricaprin promotes the breakdown of triglycerides in heart muscle cells, thereby reducing lipid deposition and improving cardiac function .
  • Energy Production : As a readily oxidizable substrate, tricaprin provides an efficient energy source for cardiomyocytes, especially in states of ATGL deficiency where long-chain fatty acids cannot be effectively utilized .
  • Regulation of Lipid Metabolism : Tricaprin influences the metabolism of both medium and long-chain fatty acids, enhancing overall lipid homeostasis within the myocardium .

Phase IIa Trials

A pivotal phase IIa trial conducted by the Japan TGCV Study Group investigated the effects of CNT-01 (a formulation containing tricaprin) on patients diagnosed with idiopathic TGCV. Key findings from this study include:

  • Improvement in Myocardial Lipolysis : Patients receiving CNT-01 exhibited significant increases in myocardial lipolysis as measured by iodine-123-beta-methyl iodophenyl-pentadecanoic acid (BMIPP) scintigraphy. The washout rate (WR) improved from 5.1% to 13.3% after 8 weeks of treatment .
  • Reduction in Myocardial Triglycerides : Proton magnetic resonance spectroscopy indicated a decrease in myocardial triglyceride content from 8.4% to 5.9%, suggesting effective lipid mobilization .

Case Studies

Two notable case studies highlighted the efficacy of tricaprin supplementation in patients with TGCV:

  • Patient A : A 65-year-old male with refractory chest pain and diabetes experienced significant symptom relief and regression of coronary artery plaque after initiating a diet supplemented with tricaprin .
  • Patient B : Another patient showed similar improvements in symptoms and a marked reduction in triglyceride accumulation within coronary arteries following dietary intake of tricaprin .

Implications for Treatment

The findings from these studies suggest that tricaprin may offer a novel approach to managing TGCV and possibly other lipid-related cardiovascular disorders. The ability to enhance myocardial lipolysis and reduce triglyceride deposits positions tricaprin as a promising candidate for further research and clinical application.

Data Summary Table

Study/TrialPopulationInterventionKey Findings
Phase IIa TrialPatients with TGCVCNT-01 (tricaprin)Increased BMIPP WR; decreased myocardial TG
Case Study 165-year-old maleDietary tricaprinSymptom relief; plaque regression
Case Study 2Patient with TGCVDietary tricaprinSymptom relief; triglyceride reduction

Propiedades

IUPAC Name

2,3-di(decanoyloxy)propyl decanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H62O6/c1-4-7-10-13-16-19-22-25-31(34)37-28-30(39-33(36)27-24-21-18-15-12-9-6-3)29-38-32(35)26-23-20-17-14-11-8-5-2/h30H,4-29H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LADGBHLMCUINGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCC)OC(=O)CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H62O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1042651
Record name Tricaprin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1042651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

554.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name TG(10:0/10:0/10:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000548
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

621-71-6
Record name Tricaprin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=621-71-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tricaprin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621716
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tricaprin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147475
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Decanoic acid, 1,1',1''-(1,2,3-propanetriyl) ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tricaprin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1042651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glycerol tridecanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.730
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRICAPRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1PB8EU98M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TG(10:0/10:0/10:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000548
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

To a 250-mL flask containing glycerol (5.0 g, 54.3 mmol) and equipped with a condenser, were added capric acid (37.4 g, 217.2 mmol) and calcium oxide (45.4 mg, 0.8 mmol). The mixture was heated at 175° C. under partial vacuum (1 Torr, water pump vacuum) for 22 hours. The temperature of the water in the condenser was approximately 35° C. in order to maintain a gentle reflux of the capric acid and to accelerate removal of water under vacuum. The reaction was cooled to room temperature and the residue dissolved in hot ethanol (95%, 400 mL). This solution was treated with charcoal, filtered over fiberglass and cooled in an ice bath at 0-5° C. for 2 hours. Tricaprin was crystallized as a white solid which was filtered and washed with cold ethanol (95%, 40 mL). Yield of product: 27.5 g (91%); mp 29-31° C.; 1H NMR (400 MHz, CDCl3): δ 5.22-5.29 (m, 1H), 4.29 (dd, J=11.9, J=4.3, 2H), 4.14 (dd, J=11.9, J=6.1, 2H), 2.26-2.34 (m, 6H), 1.54-1.65 (m, 6H), 1.18-1.36 (m, 36H), 0.87 (t, J=7.0, 9H). 13C NMR (101 MHz, CDCl3): δ 73.54, 173.13, 69.07, 62.32, 34.44, 34.27, 32.09, 29.67, 29.65, 29.51, 29.50, 29.34, 29.30, 25.13, 25.08, 22.90, 14.33; MS (ES) m/z 578 (M+Na+); HPLC: 5.6 min.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
37.4 g
Type
reactant
Reaction Step Two
Quantity
45.4 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Tricaprin
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Tricaprin
Reactant of Route 3
Reactant of Route 3
Tricaprin
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Tricaprin
Reactant of Route 5
Reactant of Route 5
Tricaprin
Reactant of Route 6
Reactant of Route 6
Tricaprin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.